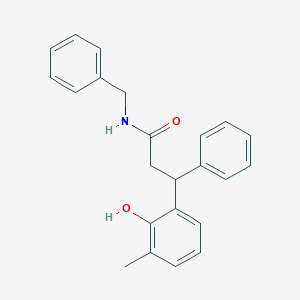
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide, also known as BHPP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is a member of the amide class of compounds and has been shown to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide is not fully understood. However, it has been shown to activate the caspase pathway, leading to apoptosis in cancer cells. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in insulin signaling. This inhibition leads to improved insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects:
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antidiabetic effects, N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to have anti-inflammatory and antioxidant effects. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
One advantage of using N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide in lab experiments is its relatively low toxicity. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to have low toxicity in animal models, making it a safer alternative to other compounds that may have higher toxicity. However, one limitation of using N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide. One direction is to further investigate its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its mechanism of action in more detail. Another direction is to investigate its potential as an antidiabetic agent. This could involve studying its effects on insulin signaling and glucose metabolism in more detail. Additionally, future research could explore the potential of N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide as an anti-inflammatory and antioxidant agent.
合成方法
The synthesis of N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide involves the reaction of benzylamine with 2-hydroxy-3-methylbenzaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to yield N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide. The purity of the compound can be improved through recrystallization from ethanol.
科学研究应用
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been studied for its potential use in various scientific research applications. One such application is as a potential anticancer agent. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been studied for its potential use as an antidiabetic agent. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
属性
IUPAC Name |
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-17-9-8-14-20(23(17)26)21(19-12-6-3-7-13-19)15-22(25)24-16-18-10-4-2-5-11-18/h2-14,21,26H,15-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXOALWLOARDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7059728 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6080880.png)
![2-[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-2-piperidinyl]pyridine](/img/structure/B6080883.png)
![N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6080899.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6080907.png)
![1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride](/img/structure/B6080919.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6080925.png)
![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)
![(4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone](/img/structure/B6080944.png)

![2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080968.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B6080977.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)